molecular formula C8H19NO B1517938 4-(Aminomethyl)heptan-4-ol CAS No. 412016-63-8

4-(Aminomethyl)heptan-4-ol

Cat. No. B1517938
M. Wt: 145.24 g/mol
InChI Key: CIYZVUKFSLLVBP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)heptan-4-ol, also known as 4-aminobutanol, is an organic compound with a wide range of applications in the scientific community. It is a primary amine with a carboxylic acid group, making it an important component in many biochemical and physiological experiments. 4-aminobutanol is used in many laboratory experiments, such as in the synthesis of bioactive compounds, as well as in the study of enzyme-catalyzed reactions and biochemical pathways. 4-aminobutanol is also used in the study of drug metabolism, protein structure and function, and in the development of new drug molecules. In

Scientific Research Applications

Helical Structure Stabilization

In the realm of foldamers, which are oligomers that adopt well-defined secondary structures, 4-(Aminomethyl)heptan-4-ol derivatives have been studied for their ability to stabilize helical structures. For instance, research on N,N'-linked oligoureas, which are mimetics of peptide backbones and belong to the gamma-peptide lineage, has shown that certain heptamers can adopt stable helical folds reminiscent of helical structures proposed for gamma-peptide foldamers. This research contributes to our understanding of the folding propensity of oligoureas in protic solvents, which is valuable for the design of helical bioactive oligoureas (Violette et al., 2005).

Stimuli-Responsive Double-Helix Formation

Aminomethylenehelicene oligomers, synthesized through reductive amination from formylhelicene building blocks, have demonstrated the ability to form a double helix in certain solvents. This behavior is stimulus-responsive, with oligomers unfolding into random coils upon heating and refolding into double helices upon cooling or the addition of specific chemicals. Such findings highlight the potential of 4-(Aminomethyl)heptan-4-ol derivatives in the development of responsive materials (Shigeno et al., 2014).

Supramolecular Assembly and Gelation

Hepta(p-benzamide) heterosequences synthesized from 4-aminobenzoic acid and its derivatives have been shown to act as strong organogelators in polar organic solvents such as DMSO. These heterosequence heptamers form long entangled fibers via a non-covalent aggregation mechanism, leading to gelation. This provides insights into how designed heterosequences in non-natural oligoamides can lead to materials with different conformations, affecting their supramolecular organization and properties (Seyler & Kilbinger, 2013).

Synthesis and Characterization of Macrocyclic Peptides

Research into the synthesis of macrocyclic peptides through ring-closing metathesis (RCM) of olefinic peptides has shown that heptapeptides containing residues with terminal olefin-derivatized side chains can undergo RCM to produce macrocyclic peptides. These studies contribute to our understanding of how carbon-carbon bonds can be introduced into peptide secondary structures, potentially leading to new peptide-based materials with enhanced stability and function (Blackwell et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, Heptane, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It can cause skin irritation and serious eye irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(aminomethyl)heptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-5-8(10,7-9)6-4-2/h10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZVUKFSLLVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)heptan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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